molecular formula C11H16N2O3 B7935220 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid

2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid

Cat. No.: B7935220
M. Wt: 224.26 g/mol
InChI Key: RSZXNWVCAXONHY-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of advanced organic synthesis techniques. These methods may include multi-step reactions, purification processes, and the use of catalysts to achieve the desired chemical structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Scientific Research Applications

2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid include other chemical entities with related structures or functional groups. Examples of similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or other characteristics compared to similar compounds. This uniqueness can make it particularly valuable for certain applications or research studies.

Properties

IUPAC Name

2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-4-5-9-12-7(2)8(6-10(14)15)11(16)13-9/h3-6H2,1-2H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZXNWVCAXONHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=O)C(=C(N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC(=O)C(=C(N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.